molecular formula C14H19N3O B1379642 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1798698-87-9

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1379642
CAS No.: 1798698-87-9
M. Wt: 245.32 g/mol
InChI Key: RTMDUWKNXQWQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a benzylamino group and a pyrazolyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of benzylamine with 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, while reduction may produce 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine.

Scientific Research Applications

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, enzymes, or other macromolecules, leading to modulation of their activity. The pyrazolyl group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
  • 2-(benzylamino)-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
  • 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-3-yl)ethan-1-ol

Uniqueness

2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the pyrazolyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its distinct properties and applications.

Properties

IUPAC Name

2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMDUWKNXQWQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.